N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide is a complex organic compound that features a furan ring, a butan-2-yl group, a methoxy group, and a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the furan ring, which can be synthesized through the aldol condensation of furfural with unsaturated methyl ketones in the presence of alcoholic sodium hydroxide . The resulting furan derivative can then be further functionalized to introduce the butan-2-yl group and the methoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The methoxy and sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide involves its interaction with molecular targets in biological systems. The furan ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other furan derivatives and sulfonamide-containing molecules. Examples include:
- 4-(furan-2-yl)butan-2-one
- N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl)amides
Uniqueness
N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
877802-06-7 |
---|---|
Molekularformel |
C16H21NO4S |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H21NO4S/c1-13(6-7-15-5-4-12-21-15)17(2)22(18,19)16-10-8-14(20-3)9-11-16/h4-5,8-13H,6-7H2,1-3H3 |
InChI-Schlüssel |
UIIASYYYEGJPET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CO1)N(C)S(=O)(=O)C2=CC=C(C=C2)OC |
Löslichkeit |
35 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.